molecular formula C16H27BN2O2 B580412 4-BUTYL-3-METHYL-5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PYRIDIN-2-AMINE CAS No. 1353718-21-4

4-BUTYL-3-METHYL-5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PYRIDIN-2-AMINE

Cat. No.: B580412
CAS No.: 1353718-21-4
M. Wt: 290.214
InChI Key: UDOKIQROPWEJOK-UHFFFAOYSA-N
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Description

4-BUTYL-3-METHYL-5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PYRIDIN-2-AMINE is a boronic ester derivative of pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BUTYL-3-METHYL-5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PYRIDIN-2-AMINE typically involves the borylation of a pyridine derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a halogenated pyridine with a boronic acid or boronic ester in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as tetrahydrofuran or dioxane at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

4-BUTYL-3-METHYL-5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PYRIDIN-2-AMINE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-BUTYL-3-METHYL-5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PYRIDIN-2-AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-BUTYL-3-METHYL-5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PYRIDIN-2-AMINE involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the inhibition of enzymes that contain active site serine or threonine residues. This interaction can modulate the activity of these enzymes and affect various biological pathways .

Properties

CAS No.

1353718-21-4

Molecular Formula

C16H27BN2O2

Molecular Weight

290.214

IUPAC Name

4-butyl-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

InChI

InChI=1S/C16H27BN2O2/c1-7-8-9-12-11(2)14(18)19-10-13(12)17-20-15(3,4)16(5,6)21-17/h10H,7-9H2,1-6H3,(H2,18,19)

InChI Key

UDOKIQROPWEJOK-UHFFFAOYSA-N

SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C(=C2CCCC)C)N

Synonyms

N-butyl-3-Methyl-5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-aMine

Origin of Product

United States

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